

Expression Profiling of the FaTA Gene in Strawberry Development: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression profiling of the FaTA gene, a key enzyme in the metabolism of hydrolysable tannins, during the developmental stages of strawberry fruit (Fragaria ananassa). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support further research in this area.

Data Presentation: FaTA Gene Expression

The expression of the FaTA gene has been observed to vary across the different developmental stages of strawberry fruit. The following table summarizes the semi-quantitative expression data obtained from RT-PCR analysis.



Fruit Developmental Stage	Relative Expression Level of FaTA
Small Green	+
Medium Green	++
Large Green	+++
White	++
Initial Red	+
Full Red	+/-
(Data is a qualitative representation based on semi-quantitative RT-PCR results. '+' indicates the level of expression, with '+++' being the highest and '+/-' being very low to undetectable.)	

Experimental Protocols

The following sections detail the methodologies for key experiments in the expression profiling of the FaTA gene in strawberry.

Total RNA Extraction from Strawberry Fruit

Strawberry fruit is rich in polysaccharides and polyphenols, which can interfere with RNA isolation. The following protocol is a composite method for extracting high-quality total RNA.

Materials:

- Liquid nitrogen
- · Mortar and pestle, pre-chilled
- CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2 M NaCl)
- 2-Mercaptoethanol
- Chloroform:isoamyl alcohol (24:1)



- Isopropanol, ice-cold
- 75% Ethanol, ice-cold
- RNase-free water

Procedure:

- Freeze 1-2 grams of strawberry fruit tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powdered tissue to a pre-warmed (65°C) tube containing 10 mL of CTAB extraction buffer with 2% (v/v) 2-mercaptoethanol.
- Incubate the mixture at 65°C for 20 minutes with occasional vortexing.
- Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex thoroughly, and centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube and repeat the chloroform:isoamyl alcohol extraction.
- Transfer the final aqueous phase to a new tube and add 0.6 volumes of ice-cold isopropanol.
 Mix gently and incubate at -20°C for at least 1 hour to precipitate the RNA.
- Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
- Wash the RNA pellet with 1 mL of ice-cold 75% ethanol.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Air-dry the pellet for 5-10 minutes and resuspend in 50-100 μL of RNase-free water.
- Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

cDNA Synthesis

Materials:



- High-quality total RNA (1-5 μg)
- Oligo(dT) primers or random hexamers
- Reverse transcriptase enzyme
- dNTPs
- RNase inhibitor
- Reaction buffer

Procedure:

- In an RNase-free tube, mix 1-5 μg of total RNA with oligo(dT) primers or random hexamers.
- Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
- Prepare a master mix containing reverse transcriptase, dNTPs, RNase inhibitor, and reaction buffer.
- Add the master mix to the RNA-primer mixture.
- Incubate at 42°C for 60 minutes.
- Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
- The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

- cDNA template
- Gene-specific primers for FaTA and a reference gene (e.g., Actin or GAPDH)
- SYBR Green Master Mix



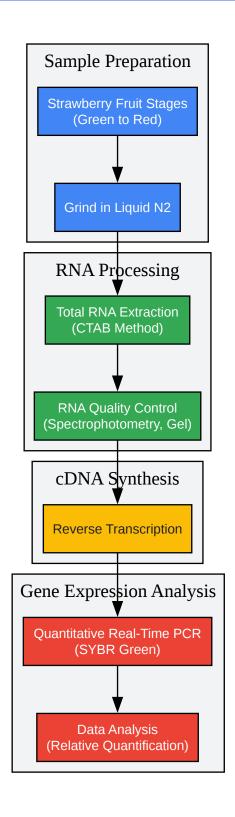
qRT-PCR instrument

Procedure:

- Design and validate primers for the FaTA gene and a suitable reference gene.
- Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
- Perform the qRT-PCR with the following typical cycling conditions:
 - o Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
- Generate a melt curve to verify the specificity of the amplification.
- Calculate the relative expression of the FaTA gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[1]

Mandatory Visualizations Experimental Workflow for FaTA Gene Expression Profiling



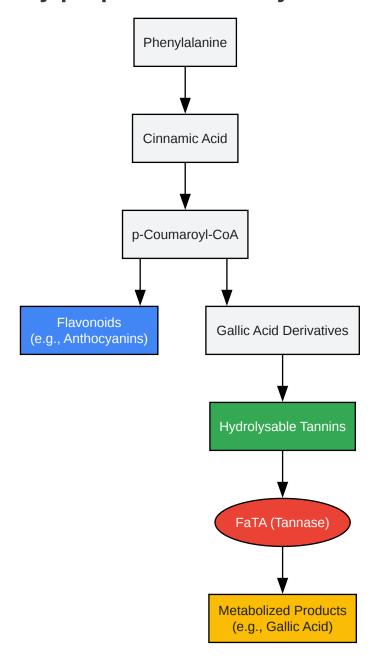


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Caption: Workflow for analyzing FaTA gene expression in strawberry.



Simplified Phenylpropanoid Pathway and FaTA Function



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Caption: Role of FaTA in the phenylpropanoid pathway.

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References

- 1. Frontiers | Genomic Characterization of the Fruity Aroma Gene, FaFAD1, Reveals a Gene Dosage Effect on γ-Decalactone Production in Strawberry (Fragaria × ananassa) [frontiersin.org]
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